(5-(Aminomethyl)pyridin-3-yl)boronic acid physicochemical properties
(5-(Aminomethyl)pyridin-3-yl)boronic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of (5-(Aminomethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Aminomethyl)pyridin-3-yl)boronic acid is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, an aminomethyl group, and a boronic acid moiety, offers a unique combination of properties for creating complex molecular architectures. The boronic acid group is a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the aminomethyl and pyridine functionalities provide sites for hydrogen bonding, salt formation, and further derivatization.
This guide provides a comprehensive overview of the core physicochemical properties, stability considerations, handling protocols, and analytical methodologies pertinent to (5-(Aminomethyl)pyridin-3-yl)boronic acid, empowering researchers to utilize this valuable reagent with confidence and scientific rigor.
Core Physicochemical Properties
The fundamental properties of a molecule are critical for its application, influencing everything from reaction stoichiometry to formulation. The key identifiers and properties for (5-(Aminomethyl)pyridin-3-yl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2225177-50-2 | [1] |
| Molecular Formula | C₆H₉BN₂O₂ | [1] |
| Molecular Weight | 151.96 g/mol | [1] |
| IUPAC Name | (5-(aminomethyl)pyridin-3-yl)boronic acid | [1] |
| SMILES | NCC1=CC(B(O)O)=CN=C1 | [1] |
| Physical Form | Solid (Typical for arylboronic acids) | [2] |
A hydrochloride salt of this compound is also available, with the molecular formula C₆H₁₀BClN₂O₂ and a molecular weight of 188.42 g/mol .[3] Specific experimental data for properties such as melting point and solubility are not widely published. However, like many arylboronic acids, it is expected to have limited solubility in nonpolar organic solvents and greater solubility in polar solvents like DMSO, DMF, and aqueous basic solutions.
Chemical Structure and Reactivity
The unique arrangement of functional groups in (5-(Aminomethyl)pyridin-3-yl)boronic acid dictates its chemical behavior.
The Boronic Acid Moiety: A Lewis Acid
The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base like a hydroxide ion.[4][5] This equilibrium is pH-dependent and is fundamental to its reactivity and biological interactions.[4][5] The pKa of arylboronic acids can vary, typically ranging from 4 to 10, and is influenced by the electronic nature of the substituents on the aromatic ring.[5]
Caption: Equilibrium of boronic acid between its trigonal and tetrahedral forms.
The Aminomethyl and Pyridine Groups
The aminomethyl group provides a basic site (pKa of the conjugate acid is typically around 9-10) that can be protonated to form salts, enhancing aqueous solubility. The pyridine nitrogen is also basic, though less so than the aminomethyl group. These basic centers can influence the overall pKa of the boronic acid and can be exploited for purification or derivatization.
Stability, Handling, and Storage
The scientific integrity of any experiment relies on the stability and purity of the starting materials. Boronic acids, while relatively stable, are susceptible to specific degradation pathways that must be mitigated through proper handling and storage.
Core Stability Considerations
-
Oxidative Degradation: Arylboronic acids can undergo oxidation, particularly in solution, which irreversibly converts the boronic acid to a phenol and boric acid.[6] This process can be accelerated by exposure to air and certain metal contaminants.
-
Dehydration and Trimerization: Under dehydrating conditions (e.g., heating, vacuum), boronic acids can self-condense to form cyclic anhydride trimers known as boroxines. This process is typically reversible upon the addition of water.
-
Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. While more common for alkylboronic acids, it can occur with arylboronic acids under harsh acidic or basic conditions.[7]
Recommended Handling and Storage Protocol
Adherence to a strict handling protocol is essential to preserve the integrity of (5-(Aminomethyl)pyridin-3-yl)boronic acid.
Caption: Recommended workflow for handling and storage of boronic acids.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the material. Significant discoloration or clumping may indicate degradation or moisture absorption.[8]
-
Inert Atmosphere: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[8][9]
-
Refrigeration: Store the container at refrigerated temperatures (2-8 °C).[8][9] This slows the rate of potential degradation pathways.
-
Handling: When weighing or handling the solid, do so in a dry, inert atmosphere (like a glovebox) if possible. At a minimum, work quickly in a well-ventilated fume hood to minimize exposure to atmospheric moisture and oxygen.[8]
-
Usage: Use freshly opened or properly stored material for reactions to ensure the highest reactivity and reproducibility.[8]
Quality Control & Analytical Characterization
A self-validating experimental system requires robust analytical methods to confirm the identity, purity, and stability of the reagent before use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural confirmation.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the different protons in the molecule. Based on the structure and data from similar compounds like 3-(aminomethyl)pyridine[10], one would expect:
-
Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring.
-
A singlet or a broad singlet for the aminomethyl (-CH₂-) protons, typically in the δ 3.5-4.5 ppm range.
-
A broad signal for the amine (-NH₂) protons, which may exchange with solvent.
-
A very broad signal for the boronic acid (-B(OH)₂) protons, which is often not observed.
-
-
¹³C NMR: This will show distinct signals for each of the six carbon atoms in the structure.
-
¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. A signal for a trigonal boronic acid typically appears in the range of δ 28-34 ppm, while a tetrahedral boronate species appears further upfield at δ 5-10 ppm.[11] This can be used to study the pH-dependent equilibrium.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with base, or MeOD). DMSO-d₆ is often preferred as it solubilizes the compound well and its residual water peak does not obscure key signals.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. One would expect to observe the [M+H]⁺ ion at m/z 152.96 (for the free base) or other relevant adducts depending on the ionization method used (e.g., ESI, DART).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity assessment. A reverse-phase method can separate the main compound from potential impurities or degradation products (like the corresponding phenol).
General HPLC Protocol Outline:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 260 nm).
-
Sample Preparation: Prepare a stock solution in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile) and dilute as necessary.
-
Analysis: Inject a small volume (e.g., 5-10 µL) and run the gradient program. Purity is determined by the relative area of the main peak.
Caption: A typical quality control workflow for a boronic acid reagent.
Applications in Research and Development
The unique trifecta of functional groups makes (5-(Aminomethyl)pyridin-3-yl)boronic acid a powerful building block in drug discovery and materials science.
-
Suzuki-Miyaura Cross-Coupling: As a heterocyclic boronic acid, it is a key substrate for palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or vinyl halides.[12][13] This allows for the straightforward synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.
-
Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue.[4] The discovery of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, spurred significant interest in this area.[4][14][15] This compound could serve as a fragment or starting point for developing inhibitors for various enzyme targets.
-
Chemical Biology Probes: The ability of boronic acids to reversibly bind to diols makes them useful for developing sensors and probes for saccharides and glycoproteins.[16]
Conclusion
(5-(Aminomethyl)pyridin-3-yl)boronic acid is a versatile and valuable chemical tool. A thorough understanding of its fundamental physicochemical properties—from its Lewis acidity and pH-dependent equilibrium to its specific stability challenges—is paramount for its successful application. By employing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and ultimately successful scientific outcomes in the fields of drug discovery, organic synthesis, and beyond.
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